Fruquintinib

Beschreibung

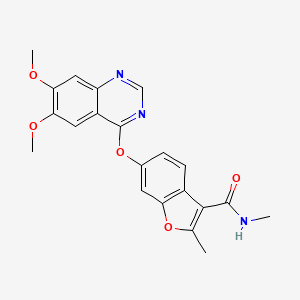

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLNEJQLSTPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194506-26-7 | |

| Record name | Fruquintinib [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fruquintinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FRUQUINTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fruquintinib's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, primarily driven by the VEGF/VEGFR signaling pathway.[3][4] this compound exerts its anti-tumor effects by targeting this pathway, thereby inhibiting tumor-associated angiogenesis and lymphangiogenesis. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, detailing its enzymatic and cellular activities, effects on downstream signaling, and the experimental protocols used for its characterization.

Core Mechanism: Potent and Selective VEGFR Inhibition

This compound competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[5] Its high selectivity for VEGFRs over other kinases minimizes off-target toxicities, a desirable characteristic for targeted cancer therapies.[1][5][6]

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The inhibitory activity of this compound has been quantified through various in vitro assays, the results of which are summarized in the tables below.

Table 1: Enzymatic Inhibition of VEGFR Kinases by this compound

| Target Kinase | Assay Format | IC50 (nM) | Reference |

| VEGFR-1 (Flt-1) | Biochemical Kinase Assay | 33 | [1][2] |

| VEGFR-2 (KDR) | Biochemical Kinase Assay | 35 | [1][2] |

| VEGFR-3 (Flt-4) | Biochemical Kinase Assay | 0.5 | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line/Type | Assay | Endpoint | IC50 (nM) | Reference |

| HEK293-KDR | Cellular Phosphorylation Assay | VEGF-A-dependent KDR phosphorylation | 0.6 ± 0.2 | [1] |

| Primary HUVECs | Cell Proliferation Assay | VEGF-A-induced proliferation | 1.7 | [1] |

| Primary HLECs | Cellular Phosphorylation Assay | VEGF-C-stimulated VEGFR-3 phosphorylation | 1.5 | [1] |

| Primary HLECs | Cell Proliferation Assay | VEGF-C-induced proliferation | 4.2 | [1] |

| HCT-116 | Cell Viability Assay | Cell Viability (24h) | 163,100 | [7] |

| LOVO | Cell Viability Assay | Cell Viability (24h) | 243,200 | [7] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| c-Kit | 458 |

| FGFR-1 | 181 |

| RET | 128 |

| PDGFRβ | >10,000 |

| c-Met | >10,000 |

| EGFR | >30,000 |

Data compiled from a panel of 253 kinases.[1][6]

Signaling Pathways and Cellular Effects

By inhibiting VEGFR phosphorylation, this compound effectively blocks the activation of multiple downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. These include the PI3K/AKT, Raf/MEK/ERK, and PKC pathways.[1][5][6]

In addition to its anti-angiogenic effects, recent studies have shown that this compound can modulate the tumor microenvironment by affecting the epithelial-mesenchymal transition (EMT). It has been observed to disrupt the TGF-β/Smad signaling pathway, leading to an upregulation of E-cadherin and downregulation of mesenchymal markers like N-cadherin and vimentin in colorectal cancer cells.[7]

Mandatory Visualizations

Caption: this compound inhibits VEGFR phosphorylation, blocking downstream signaling pathways.

Caption: Generalized workflow for in vitro cellular assays with this compound.

Caption: Logical flow of this compound's anti-angiogenic mechanism of action.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

VEGFR Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay quantifies the enzymatic activity of VEGFR kinases in the presence of an inhibitor.

-

Materials:

-

Recombinant human VEGFR-1, -2, or -3 enzyme

-

Z'-LYTE™ Tyr 6 Peptide Substrate

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

-

This compound stock solution (in DMSO)

-

Z'-LYTE™ Development Reagent

-

Stop Reagent

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in 1.33X Kinase Buffer.

-

Prepare a 2X Kinase/Peptide mixture by diluting the VEGFR enzyme and Z'-LYTE™ Tyr 6 Peptide in 1.33X Kinase Buffer.

-

Add 10 µL of the 2X Kinase/Peptide mixture to each well of the 384-well plate.

-

Add 5 µL of the diluted this compound or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding 5 µL of a 4X ATP solution (in 1.33X Kinase Buffer).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of the Development Reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of Stop Reagent to each well.

-

Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

-

Calculate the emission ratio and percent inhibition to determine the IC50 value.

-

Cellular VEGFR Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on VEGF-induced VEGFR phosphorylation in a cellular context.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines (e.g., HEK293-KDR)

-

Cell culture medium (e.g., EGM-2)

-

This compound stock solution (in DMSO)

-

Recombinant human VEGF-A

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in basal medium (e.g., EBM-2 with 0.5% FBS) for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody as a loading control.

-

HUVEC Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on VEGF-induced endothelial cell proliferation.

-

Materials:

-

HUVECs

-

Cell culture medium (EGM-2)

-

Basal medium (EBM-2 with 0.5% FBS)

-

This compound stock solution (in DMSO)

-

Recombinant human VEGF-A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed HUVECs in a 96-well plate (e.g., 5,000 cells/well) in EGM-2 medium and allow them to attach overnight.

-

Replace the medium with basal medium and starve the cells for 18-24 hours.

-

Treat the cells with various concentrations of this compound in the presence or absence of VEGF-A (e.g., 20 ng/mL).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-A-treated control to determine the IC50 value.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Materials:

-

HUVECs

-

Cell culture medium (EGM-2)

-

Matrigel (growth factor reduced)

-

This compound stock solution (in DMSO)

-

Recombinant human VEGF-A (optional, as Matrigel may contain sufficient growth factors)

-

96-well plates

-

Inverted microscope with a camera

-

-

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound.

-

Seed the HUVECs (e.g., 1.5 x 10⁴ cells/well) onto the solidified Matrigel.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

TGF-β/Smad Signaling Pathway Analysis (Western Blot)

This assay investigates the effect of this compound on the EMT process in colorectal cancer cells.

-

Materials:

-

Colorectal cancer cell lines (e.g., HCT-116, LOVO)

-

Cell culture medium (e.g., McCoy's 5A or F-12K)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-phospho-Smad2/3, anti-total-Smad2/3)

-

Other reagents and equipment as described in the Cellular VEGFR Phosphorylation Assay.

-

-

Procedure:

-

Seed colorectal cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Lyse the cells and perform western blotting as described previously.

-

Probe the membranes with primary antibodies against EMT markers and key proteins of the TGF-β/Smad pathway.

-

Analyze the changes in protein expression to assess the impact of this compound on this signaling cascade.

-

Conclusion

In vitro studies have conclusively demonstrated that this compound is a highly potent and selective inhibitor of VEGFR-1, -2, and -3. Its mechanism of action involves the direct inhibition of VEGFR kinase activity, leading to the blockade of downstream signaling pathways essential for angiogenesis. This, in turn, results in the suppression of endothelial cell proliferation, migration, and tube formation. Furthermore, emerging evidence suggests that this compound may also exert anti-tumor effects by modulating the epithelial-mesenchymal transition through the TGF-β/Smad pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-angiogenic agents.

References

- 1. ulab360.com [ulab360.com]

- 2. mesoscale.com [mesoscale.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. promocell.com [promocell.com]

- 7. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

Fruquintinib Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5][6] This technical guide provides an in-depth overview of the preclinical and clinical studies that have validated VEGFRs as the primary targets of this compound, leading to its development as a targeted cancer therapy. This compound has demonstrated significant anti-tumor activity and has been approved for the treatment of patients with metastatic colorectal cancer (mCRC).[7][8][9]

Target Rationale: The Role of VEGFR in Tumor Angiogenesis

Tumors require a dedicated blood supply to grow beyond a few millimeters in size.[6] They achieve this by co-opting the process of angiogenesis. The VEGF/VEGFR signaling pathway is a central regulator of this process.[4][6]

-

VEGF Ligands: Tumor cells, often in response to hypoxia or oncogenic signaling, upregulate the secretion of VEGF ligands (e.g., VEGF-A, VEGF-C).[4][10]

-

VEGF Receptors: These ligands bind to and activate VEGFRs, which are receptor tyrosine kinases located on the surface of endothelial cells.[6][10]

-

VEGFR-1 and VEGFR-2: Primarily activated by VEGF-A, these receptors are the major transducers of angiogenic signals, promoting endothelial cell proliferation, migration, survival, and vascular permeability.[10][11]

-

VEGFR-3: Activated by VEGF-C and VEGF-D, this receptor is crucial for lymphangiogenesis, the formation of new lymphatic vessels, which is a key route for tumor metastasis.[7][10][12]

-

By inhibiting VEGFR-1, -2, and -3, this compound aims to cut off the blood and nutrient supply to the tumor and inhibit metastatic spread, thereby restricting tumor growth and progression.[5][12]

Preclinical Target Validation

A series of in vitro and in vivo studies were conducted to confirm this compound's mechanism of action and validate its targets.

In Vitro Studies: Biochemical and Cellular Characterization

1. Kinase Inhibition Assays: Initial studies focused on determining the potency and selectivity of this compound against its intended targets. In vitro biochemical assays using recombinant human VEGFR enzymes demonstrated that this compound potently inhibits VEGFR-1, -2, and -3 at nanomolar concentrations.[7][13] The kinase selectivity was assessed against a broad panel of other kinases, revealing that this compound is highly selective for the VEGFR family with only weak inhibition of RET, FGFR-1, and c-Kit.[3][14][15]

Table 1: this compound In Vitro Biochemical Kinase Inhibition

| Target | IC₅₀ (nM) |

| VEGFR-1 | 33 |

| VEGFR-2 | 35 |

| VEGFR-3 | 0.5 |

(Data sourced from multiple studies[3][7][13][14][16][17])

Experimental Protocol: Kinase Inhibition Assay (General Methodology) Biochemical kinase assays are typically performed using purified, recombinant kinase domains. The assay measures the transfer of a phosphate group from ATP to a substrate peptide. This compound, at varying concentrations, is incubated with the kinase, substrate, and ATP. The inhibitory effect is quantified by measuring the reduction in substrate phosphorylation, often using methods like ELISA or radiometric detection. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.

2. Cellular Target Engagement and Functional Assays: To confirm that the biochemical activity translates to a cellular context, a variety of cell-based assays were performed.

-

VEGFR Phosphorylation Inhibition: this compound demonstrated potent inhibition of VEGF-A-dependent VEGFR-2 phosphorylation in engineered cell lines (HEK293-KDR) and in primary human umbilical vein endothelial cells (HUVECs).[14] Similarly, it inhibited VEGF-C-stimulated VEGFR-3 phosphorylation in primary human lymphatic endothelial cells (HLECs).[14] This confirms that this compound can effectively block the initial step of receptor activation in a cellular environment.

-

Endothelial Cell Proliferation and Tube Formation: The functional consequences of VEGFR inhibition were assessed through proliferation and angiogenesis assays. This compound inhibited VEGF-A-induced proliferation in HUVECs and VEGF-C-induced proliferation in HLECs.[14] Furthermore, it potently suppressed the ability of HUVECs to form capillary-like structures (tube formation) in a concentration-dependent manner, a key step in angiogenesis.[7][14] For instance, at concentrations of 0.03 and 0.3 μmol/L, this compound led to a 74% and 94% reduction in tubule length, respectively, without causing cytotoxicity.[7][14]

Table 2: this compound In Vitro Cellular Activity

| Assay | Cell Line | Ligand | IC₅₀ (nM) |

| VEGFR-2 Phosphorylation | HEK293-KDR | VEGF-A | 0.6 |

| HUVEC Proliferation | HUVEC | VEGF-A | 1.7 |

| VEGFR-3 Phosphorylation | HLEC | VEGF-C | 1.5 |

| HLEC Proliferation | HLEC | VEGF-C | 4.2 |

(Data sourced from[14])

Experimental Protocol: HUVEC Tube Formation Assay HUVECs are seeded onto a layer of basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors like VEGF, the cells will migrate and align to form a network of tube-like structures. The assay is conducted in the presence of varying concentrations of this compound or a vehicle control. After a set incubation period (e.g., 6-18 hours), the tube network is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, and total branching points using image analysis software.

Experimental Protocol: Cell Proliferation Assay (e.g., CCK-8/MTT) Endothelial cells (like HUVECs) are seeded in 96-well plates and allowed to attach. The cells are then treated with various concentrations of this compound in the presence of a mitogen like VEGF. After an incubation period (e.g., 72 hours), a reagent such as WST-8 (in CCK-8 assays) or MTT is added. Metabolically active, viable cells reduce the reagent into a colored formazan product, and the absorbance is measured with a spectrophotometer. The reduction in color intensity in treated wells compared to control wells indicates an anti-proliferative effect.[18][19]

In Vivo Target Validation and Efficacy

1. In Vivo Target Engagement: To confirm that this compound could inhibit its target in a whole-organism setting, studies were conducted to measure VEGFR-2 phosphorylation in mouse tissues following oral administration. A single oral dose of this compound at 2.5 mg/kg resulted in a near-complete (>85%) inhibition of VEGFR-2 phosphorylation in lung tissue for at least 8 hours.[7][16] This demonstrated that orally administered this compound achieves plasma concentrations sufficient for sustained target inhibition in vivo.[14]

2. Tumor Xenograft Models: this compound has demonstrated significant, dose-dependent anti-tumor efficacy across a range of human tumor xenograft models in mice. This includes models of colon cancer (HT-29, HCT-116), gastric cancer (BGC-823), and lung cancer (NCI-H460).[7][13] The robust anti-tumor activity in these models, which rely on angiogenesis for growth, provides strong evidence for the validity of the anti-angiogenic mechanism. Furthermore, enhanced anti-tumor activity was observed when this compound was combined with standard chemotherapy agents or other targeted therapies.[7][20]

Table 3: this compound In Vivo Efficacy in Human Tumor Xenograft Models

| Tumor Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) (%) |

| Gastric Cancer | BGC-823 | 2 mg/kg, qd | ~100% |

| Renal Cancer | Caki-1 | 2 mg/kg, qd | 51.5% |

| Gastric Cancer | BGC-823 | 5 mg/kg, qd | 24.1% |

| Gastric Cancer | BGC-823 | 20 mg/kg, qd | 48.6% |

(Data represents a selection from published studies[13][14])

Experimental Protocol: Tumor Xenograft Study (General Methodology) Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage, on a defined schedule (e.g., once daily). The control group receives a vehicle solution. Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.

Clinical Validation in Metastatic Colorectal Cancer (mCRC)

The preclinical findings were ultimately validated in human clinical trials. The pivotal Phase III trials, FRESCO and FRESCO-2, demonstrated a statistically significant and clinically meaningful improvement in survival for patients with heavily pretreated mCRC.[8][21]

Table 4: Key Efficacy Results from Phase III FRESCO & FRESCO-2 Trials

| Trial | Population | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

| FRESCO | Chinese patients with mCRC | This compound | 9.3 months | 3.7 months |

| Placebo | 6.6 months | 1.8 months | ||

| FRESCO-2 | Global population with mCRC | This compound | 7.4 months | 3.7 months |

| Placebo | 4.8 months | 1.8 months |

(Data sourced from[8][21][22][23])

These results confirmed that the potent and selective inhibition of VEGFR by this compound translates into a tangible clinical benefit for patients, providing the ultimate validation of its mechanism of action.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits VEGFR-1, -2, and -3, blocking downstream signaling pathways.

Experimental Workflow Diagram

Caption: A typical workflow for preclinical and clinical target validation of a kinase inhibitor.

Conclusion

The target validation of this compound is a well-documented example of modern drug development. Through a systematic progression of in vitro biochemical and cellular assays, followed by in vivo animal models, the potent and selective inhibition of VEGFR-1, -2, and -3 was established as its core mechanism of action. The significant survival benefits observed in large-scale Phase III clinical trials ultimately confirmed the therapeutic relevance of this mechanism, validating VEGFRs as the critical targets for this compound's anti-cancer activity.

References

- 1. mims.com [mims.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. How Does FRUZAQLA® (this compound) Work? [fruzaqla.com]

- 6. cusabio.com [cusabio.com]

- 7. dovepress.com [dovepress.com]

- 8. Patients with refractory metastatic colorectal cancer experience survival benefits with this compound | MD Anderson Cancer Center [mdanderson.org]

- 9. targetedonc.com [targetedonc.com]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. flore.unifi.it [flore.unifi.it]

- 17. mdpi.com [mdpi.com]

- 18. This compound inhibits the migration and invasion of colorectal cancer cells by modulating epithelial-mesenchymal transition via TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. esmo.org [esmo.org]

- 22. Effect of this compound vs Placebo on Overall Survival in Patients With Previously Treated Metastatic Colorectal Cancer: The FRESCO Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Fruquintinib

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacokinetic (PK) profile of fruquintinib (also known as HMPL-013), a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is critical for evaluating its therapeutic potential and guiding clinical development. The data presented herein is compiled from a series of comprehensive preclinical in vitro and in vivo studies.

Absorption

This compound demonstrates favorable absorption characteristics across multiple preclinical species, marked by high permeability and moderate oral bioavailability.

Permeability and Bioavailability

In vitro assays revealed that this compound has high permeability without being subject to efflux mechanisms.[4][5][6] In vivo studies in mice, rats, dogs, and monkeys showed moderate oral bioavailability, consistently ranging from 42% to 53%.[4][5] Peak plasma concentrations (Tmax) were generally reached within 4 hours post-administration.[4][5]

Dose Linearity and Food Effect

Pharmacokinetic studies in rats and dogs confirmed that this compound exposure increases linearly with the administered dose.[4][5] Furthermore, investigations in dogs indicated no significant food effect on its pharmacokinetic profile.[4][5]

Table 1: Oral Bioavailability and Tmax of this compound in Preclinical Species

| Species | Oral Bioavailability (%) | Tmax (hours) |

|---|---|---|

| Mouse | 43.2 | < 4 |

| Rat | 46.6 | < 4 |

| Dog | 45.4 | < 4 |

| Monkey | 41.9 | < 4 |

Data sourced from Gu et al., 2014.[4][5]

Distribution

This compound exhibits moderately high tissue distribution and significant binding to plasma proteins.

Tissue Distribution

Following administration, this compound distributes primarily to the gastrointestinal tract, liver, kidney, adrenal glands, and adipose tissue.[4][6][7] Notably, its distribution to the brain and bone marrow is limited.[7]

Plasma Protein Binding

The plasma protein binding of this compound is relatively high and consistent across species, including humans, with fractions ranging from 88% to 95%.[4][5] This binding was shown to be independent of concentration up to 10 µM.[4] In humans, the plasma protein binding is estimated to be approximately 95%.[8][9]

Table 2: Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) |

|---|---|

| Mouse | 88 - 95 |

| Rat | 88 - 95 |

| Dog | 88 - 95 |

| Human | 88 - 95 |

Data sourced from Gu et al., 2014.[4][5]

Metabolism

This compound is extensively metabolized through several pathways, with oxidative metabolism being a key route. The metabolic profile shows similarities between preclinical species and humans, with the dog being the most comparable model.[4]

In Vitro Metabolism

Studies using liver microsomes from mice, rats, dogs, monkeys, and humans identified three major oxidative metabolites.[4][5] In vitro findings indicate that multiple cytochrome P450 (CYP) isoforms are involved in its metabolism, with CYP3A4 playing the most significant role, and lesser contributions from CYP2C8, CYP2C9, and CYP2C19.[6][7]

In Vivo Metabolism

The primary metabolic reactions observed in vivo are demethylation, hydroxylation, and subsequent glucuronidation.[4][5] The N-demethylation product, M11, was identified as a major circulating metabolite in humans.[6][9] However, the parent compound remains the predominant circulating component in plasma.[10]

Excretion

The elimination of this compound occurs primarily through metabolic clearance, with negligible direct excretion of the parent drug.

Routes of Excretion

In rats, the primary elimination pathway involves metabolism to M1 (demethylation), followed by sequential glucuronidation and subsequent excretion in bile, with a smaller fraction excreted in urine.[4][5] Direct urinary and biliary excretion of unchanged this compound is minimal.[4][5] A human study using radiolabeled this compound confirmed that urine is the major route of excretion for metabolites (60.31% of the dose), while 29.80% is recovered in feces.[10] Unchanged this compound accounted for only 0.50% of the dose in urine and 5.34% in feces.[10][11]

Drug-Drug Interaction Potential

Preclinical data suggest that this compound has a low risk of causing significant drug-drug interactions (DDIs).[1][4] Studies have shown that it does not significantly induce or inhibit major CYP450 enzymes.[6] This low DDI potential makes it a suitable candidate for combination therapies.[6]

Experimental Protocols

The preclinical pharmacokinetic characterization of this compound involved a series of standardized in vitro and in vivo assays.

In Vitro Permeability Assay

-

System: Caco-2 cell monolayer model.

-

Protocol: this compound was applied to the apical side of the Caco-2 cell monolayer, and its appearance on the basolateral side was measured over time to determine the apparent permeability coefficient (Papp). The reverse transport (basolateral to apical) was also measured to calculate the efflux ratio.

In Vivo Pharmacokinetic Studies

-

Species: Mice, rats, dogs, and monkeys.

-

Protocol: Animals were administered a single oral (p.o.) or intravenous (i.v.) dose of this compound. Blood samples were collected at predetermined time points. Plasma was separated, and drug concentrations were quantified using a validated LC-MS/MS method.

-

Parameters Calculated: Key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and half-life (t1/2) were determined using non-compartmental analysis. Oral bioavailability (F%) was calculated as (AUCp.o./AUCi.v.) × (Dosei.v./Dosep.o.) × 100.

Plasma Protein Binding Assay

-

Method: Equilibrium dialysis.

-

Protocol: this compound was spiked into plasma from various species. The plasma was then dialyzed against a protein-free buffer solution using a semi-permeable membrane. At equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured to calculate the percentage of protein-bound drug.

In Vitro Metabolism Study

-

System: Liver microsomes from mice, rats, dogs, monkeys, and humans.

-

Protocol: this compound was incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). The reaction was stopped at various time points, and the samples were analyzed by LC-MS/MS to identify and quantify the formation of metabolites.

Preclinical to Clinical Translation

The comprehensive preclinical data enabled the successful prediction of human pharmacokinetic properties and the efficacious dose.[4] Allometric scaling and PK modeling based on the animal data predicted favorable human PK profiles, which were later confirmed in early clinical trials.[1][4] The low in vivo clearance observed in animals was consistent with in vitro scaling, providing confidence in the predictive models.[4]

Conclusion

This compound demonstrates a favorable preclinical pharmacokinetic profile characterized by high permeability, moderate oral bioavailability, linear dose-exposure relationship, and a low risk of drug-drug interactions.[1][4] Its distribution is moderately high, and it is extensively metabolized prior to excretion.[4] The consistency of these properties across multiple species, and the successful prediction of its human pharmacokinetics, provided a strong foundation for its advancement into clinical development as a promising anti-angiogenic agent.[4]

References

- 1. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Progress of this compound in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor this compound (HMPL-013) and the prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor this compound (HMPL-013) and the prediction of its human pharmacokinetics - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Effects of Hepatic or Renal Impairment on Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase I study to investigate the metabolism, excretion, and pharmacokinetics of [14C]this compound, a novel oral selective VEGFR inhibitor, in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Food Effect and pH‐Dependent Drug–Drug Interactions of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Fruquintinib's Potent and Selective Inhibition of Tumor Angiogenesis: A Technical Guide

Introduction: Fruquintinib is a novel, highly selective small-molecule tyrosine kinase inhibitor (TKI) that potently targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth, progression, and metastasis.[3][4] By effectively blocking the VEGF/VEGFR signaling pathway, this compound inhibits the blood supply to tumors, thereby exerting its anti-cancer effects.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action and its effects in key preclinical tumor angiogenesis models, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: VEGFR Inhibition

This compound competitively binds to the ATP-binding pocket within the kinase domain of VEGFR-1, -2, and -3.[1][3] This action prevents the binding of VEGF ligands, which in turn blocks receptor dimerization, conformational changes, and autophosphorylation of the intracellular kinase domains.[3][5][6] The inhibition of VEGFR phosphorylation is a critical step, as it halts the activation of multiple downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival. Key pathways disrupted by this compound include the PI3K/AKT, RAF/RAS/ERK, and PKC pathways.[1][3][5] Its high selectivity for VEGFRs over other kinases, such as RET, FGFR-1, and c-kit, minimizes off-target toxicities, a favorable characteristic for therapeutic agents.[7][8]

In Vitro Angiogenesis Models

This compound's anti-angiogenic properties have been extensively characterized using a variety of in vitro assays, primarily involving Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying angiogenesis.

Data Presentation: In Vitro Activity of this compound

| Assay Type | Target | Cell Line | Endpoint | IC50 / Effect | Reference(s) |

| Enzymatic Assay | VEGFR-1 | - | Kinase Inhibition | 33 nmol/L | [5][7][8] |

| VEGFR-2 | - | Kinase Inhibition | 35 nmol/L | [5][7][8] | |

| VEGFR-3 | - | Kinase Inhibition | 0.5 nmol/L | [5][7][8] | |

| Cellular Assay | VEGFR-2 Phosphorylation | HEK293-KDR | Phosphorylation Inhibition | 0.6 nmol/L | [7] |

| VEGFR-3 Phosphorylation | HLEC | Phosphorylation Inhibition | 1.5 nmol/L | [7] | |

| Functional Assay | VEGF-A Induced Proliferation | HUVEC | Proliferation Inhibition | 1.7 nmol/L | [7] |

| VEGF-C Induced Proliferation | HLEC | Proliferation Inhibition | 4.2 nmol/L | [7] | |

| Tube Formation | HUVEC | Tube Length Inhibition | 74% at 0.03 µmol/L94% at 0.3 µmol/L | [3][5] |

Experimental Protocols

1. HUVEC Proliferation Assay:

-

Objective: To determine the effect of this compound on VEGF-induced endothelial cell growth.

-

Methodology:

-

Primary HUVECs are seeded in 96-well plates in a low-serum medium (e.g., 0.5% FBS).[8]

-

After cell attachment, they are treated with varying concentrations of this compound.

-

Cells are then stimulated with a pro-angiogenic factor, typically VEGF-A.

-

Following an incubation period (e.g., 18-72 hours), cell viability or proliferation is measured using standard methods like MTT, MTS, or BrdU incorporation assays.[8]

-

The IC50 value, the concentration at which 50% of proliferation is inhibited, is calculated from the dose-response curve.

-

2. HUVEC Tube Formation Assay:

-

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures, a key step in angiogenesis.

-

Methodology:

-

A 96-well plate is coated with a basement membrane matrix, such as Matrigel.

-

HUVECs are harvested and resuspended in a low-serum medium containing varying concentrations of this compound and a stimulating factor like VEGF.

-

The cell suspension is added to the Matrigel-coated wells.

-

Plates are incubated for a period (typically 6-18 hours) to allow for the formation of tube-like networks.[8][9]

-

The resulting networks are visualized using microscopy, and the degree of tube formation (e.g., total tube length, number of branches) is quantified using imaging software. The percentage of inhibition is calculated relative to a vehicle-treated control.[3][5][9]

-

In Vivo Angiogenesis Models

The anti-tumor and anti-angiogenic efficacy of this compound has been validated in several in vivo models, most notably in human tumor xenografts established in immunocompromised mice.

Data Presentation: In Vivo Activity of this compound

| Model Type | Cancer Type | Cell Line / Model | Treatment | Endpoint | Result | Reference(s) |

| Xenograft | Gastric Cancer | BGC-823 | 2 mg/kg, QD | Tumor Growth Inhibition (TGI) | 95.4 - 98.6% | [5][7] |

| Renal Cancer | Caki-1 | 2 mg/kg, QD | Tumor Growth Inhibition (TGI) | 51.5% | [7] | |

| Renal Cancer | Caki-1 | 5 mg/kg, QD | Microvessel Density (MVD) Inhibition | 73.0% | [7] | |

| Colon Cancer | CT26 | 2.5 mg/kg, QD | Angiogenesis Reduction | Significant decrease in intratumoral vessels | [9] | |

| PDX | Colon Cancer | Patient-Derived | This compound + Oxaliplatin | Tumor Growth Inhibition (TGI) | ~30% greater TGI vs monotherapy | [3][6] |

| PK/PD | Mouse Lung Tissue | - | 2.5 mg/kg, single dose | VEGFR-2 Phosphorylation Inhibition | >85% inhibition for at least 8 hours | [5][7] |

QD = once daily

Experimental Protocols

1. Tumor Xenograft Model:

-

Objective: To evaluate the effect of this compound on the growth of human tumors and tumor-associated vasculature in a living organism.

-

Methodology:

-

Cell Implantation: Human tumor cells (e.g., BGC-823, HT-29, Caki-1) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[5][10]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is typically administered orally once daily.[7]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis. Tumor Growth Inhibition (TGI) is calculated.

-

Angiogenesis Assessment: To specifically assess angiogenesis, tumor sections are stained for endothelial cell markers like CD31 or CD34. Microvessel density (MVD) is then quantified by counting the number of stained vessels in a defined area.[7]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

Studies have established a clear relationship between this compound exposure and its target inhibitory effect in vivo. Following a single oral dose of 2.5 mg/kg in mice, VEGF-stimulated VEGFR-2 phosphorylation in lung tissue was suppressed by over 85% for at least 8 hours.[5][7] This sustained target inhibition at tolerated doses is crucial for its robust anti-tumor efficacy observed in xenograft models.[7] The ability to maintain drug concentrations above the level required for effective target inhibition throughout the dosing period is a key pharmacodynamic property of this compound.[7]

Conclusion

The comprehensive data from in vitro and in vivo models demonstrate that this compound is a potent and highly selective inhibitor of the VEGF/VEGFR signaling pathway. It effectively suppresses key functions of endothelial cells, including proliferation and tube formation, translating into significant inhibition of tumor angiogenesis and tumor growth in a variety of preclinical cancer models.[10] The strong correlation between its pharmacokinetic profile and sustained target inhibition underscores its rational design as an anti-angiogenic therapy. These findings provide a robust preclinical foundation for the clinical development and application of this compound in oncology.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Fruquintinib's Interaction with the Tumor Microenvironment: A Technical Guide

Introduction

Fruquintinib is an oral, potent, and highly selective small-molecule tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] Initially developed and approved for its potent anti-angiogenic properties in the treatment of metastatic colorectal cancer (mCRC), emerging evidence reveals a more complex mechanism of action involving significant modulation of the tumor microenvironment (TME).[4][5][6] This guide provides a detailed technical overview of this compound's core mechanism and its multifaceted interactions with the cellular and signaling components of the TME, offering insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Potent and Selective VEGFR Inhibition

This compound's primary mechanism is the competitive inhibition of the ATP-binding pocket of VEGFR-1, -2, and -3.[1][3] This binding prevents receptor dimerization and autophosphorylation upon ligand (VEGF) binding, effectively blocking the initiation of downstream signaling cascades.[1][4] The key pathways abrogated by this action include the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, survival, and the formation of new blood vessels (angiogenesis).[1][4][7] Its high selectivity for VEGFRs minimizes off-target kinase effects, contributing to a manageable safety profile.[1][3]

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. Myeloid‐Derived Suppressor Cells in Cancer: Mechanistic Insights and Targeted Therapeutic Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Clinical research progress of this compound in the treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound combined with immunotherapy in later-line treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Fruquintinib's Off-Target Kinase Activity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the off-target kinase activity profile of fruquintinib, a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs). Understanding the selectivity of a kinase inhibitor is critical for anticipating its efficacy and potential toxicity. This document summarizes the key quantitative data, outlines the experimental methodologies used to determine kinase inhibition, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Kinase Inhibition Profile

This compound was designed for high selectivity to minimize off-target toxicities, which are often associated with earlier generation multi-kinase VEGFR inhibitors.[1] Its kinase selectivity has been rigorously evaluated in preclinical studies, most notably through broad panel screening.

On-Target and Off-Target Kinase Activity

The primary targets of this compound are VEGFR-1, -2, and -3. A comprehensive kinase panel assay is essential to characterize its activity against other kinases. The key findings from a screening of 253 kinases are summarized below.

| Target Kinase | Assay Type | IC50 (nmol/L) | Notes |

| VEGFR-3 | [³²p-ATP] incorporation | 0.5 | Primary Target |

| VEGFR-2 (KDR) | Z'-lyte | 25 | Primary Target |

| VEGFR-1 | [³²p-ATP] incorporation | 33 | Primary Target |

| VEGFR-2 (KDR) | [³²p-ATP] incorporation | 35 | Primary Target |

| RET | [³²p-ATP] incorporation | Weak Inhibition | Off-Target |

| FGFR-1 | [³²p-ATP] incorporation | Weak Inhibition | Off-Target |

| c-Kit | [³²p-ATP] incorporation | Weak Inhibition | Off-Target |

| Other Kinases (246 total) | [³²p-ATP] incorporation | No significant inhibition at 1 µmol/L | Broadly Selective |

Data sourced from Sun et al., 2014.[2]

The results demonstrate that this compound is a highly potent inhibitor of all three VEGFR family members.[2] Weak inhibition was observed against RET, FGFR-1, and c-kit.[2] Importantly, no other significant off-target inhibition was detected at a concentration of 1 µmol/L across a panel of 253 kinases.[2] This high degree of selectivity is a key differentiating feature of this compound.

Experimental Protocols

The determination of this compound's kinase activity profile involved several key biochemical assays. The methodologies for these are detailed below.

[³²p-ATP] Incorporation Kinase Assay (for 253-Kinase Panel)

This method was utilized by Upstate Biotechnology Inc. (UBI, now part of MilliporeSigma) to assess the selectivity of this compound.

Principle: This is a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. A decrease in the incorporation of the radiolabel in the presence of the test compound (this compound) indicates inhibition of the kinase.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a buffer (e.g., HEPES), MgCl₂, ATP (spiked with [γ-³²P]ATP), and a protein or peptide substrate specific to the kinase being assayed.

-

Kinase Reaction: The recombinant kinase enzyme is added to the reaction mixture.

-

Compound Addition: this compound, at various concentrations (a screening concentration of 1 µmol/L was used for the broad panel), is added to the reaction. A control reaction without the inhibitor is run in parallel.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination and Separation: The reaction is stopped, typically by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the residual [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the peptide/protein substrate.

-

Washing: The filter paper is washed multiple times with a dilute acid (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

-

Detection: The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of this compound to the control reaction. IC50 values are determined by fitting the dose-response data to a suitable equation.

Z'-lyte™ Kinase Assay (for VEGFR-2/KDR)

This assay, developed by Invitrogen (now Thermo Fisher Scientific), is a fluorescence-based, coupled-enzyme format used for high-throughput screening.

Principle: The assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated FRET (Fluorescence Resonance Energy Transfer) peptide to proteolytic cleavage. Kinase activity leads to phosphorylation of the peptide, which protects it from cleavage by a protease.

General Protocol:

-

Kinase Reaction: The target kinase (e.g., VEGFR-2) is incubated with a specific FRET-peptide substrate and ATP in a reaction buffer. This compound is added at varying concentrations.

-

Development Reaction: After the kinase reaction, a site-specific protease (Development Reagent) is added. This protease will cleave only the non-phosphorylated FRET peptides.

-

FRET Measurement: The FRET peptide contains a donor fluorophore (e.g., Coumarin) and an acceptor fluorophore (e.g., Fluorescein).

-

If the peptide is phosphorylated (kinase is active, inhibitor is absent/ineffective), it remains intact, and FRET occurs. Excitation of the donor results in emission from the acceptor.

-

If the peptide is not phosphorylated (kinase is inactive or inhibited), the protease cleaves it, separating the donor and acceptor. FRET is disrupted, and excitation of the donor results in emission from the donor.

-

-

Data Analysis: The ratio of donor to acceptor emission is calculated. A high degree of phosphorylation (low inhibition) results in a low donor/acceptor emission ratio, while a low degree of phosphorylation (high inhibition) results in a high ratio. IC50 values are calculated from the dose-response curve.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflows of the kinase assays described.

References

Fruquintinib: A Deep Dive into its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis—a critical process in tumor growth and metastasis.[1][2][3] Developed as a targeted anti-cancer therapy, this compound has demonstrated significant efficacy in the treatment of various solid tumors, notably metastatic colorectal cancer.[4][5] This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailing the experimental methodologies used for its characterization, and visualizing its mechanism of action through signaling pathway and experimental workflow diagrams.

Core Molecular Targets: VEGFR-1, -2, and -3

The primary molecular targets of this compound are the tyrosine kinase domains of VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3][6] By competitively binding to the ATP-binding site of these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling cascades.[7][8] This blockade of VEGFR signaling effectively curtails the proliferation, migration, and survival of endothelial cells, ultimately leading to an inhibition of new blood vessel formation (angiogenesis) and lymphatic vessel formation (lymphangiogenesis) that are essential for tumor growth and spread.[2][9][10]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its primary targets and a panel of other kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these studies highlight the drug's high potency and selectivity for the VEGFR family.

| Target | Assay Type | IC50 (nmol/L) | Reference |

| Primary Targets | |||

| VEGFR-1 (Flt-1) | Enzymatic | 33 | [9] |

| VEGFR-2 (KDR) | Enzymatic | 35 | [9] |

| VEGFR-3 (Flt-4) | Enzymatic | 0.5 | [6] |

| Cellular Activity | |||

| VEGF-A stimulated p-VEGFR-2 (HEK293-KDR cells) | Cellular Phosphorylation | 0.6 | [3] |

| VEGF-C stimulated p-VEGFR-3 (HLEC) | Cellular Phosphorylation | 1.5 | [3] |

| VEGF-A dependent HUVEC proliferation | Cellular Proliferation | 1.7 | [3] |

| VEGF-C dependent HLEC proliferation | Cellular Proliferation | 4.2 | [3] |

| Off-Target Kinases | |||

| RET | Enzymatic | 128 | [7] |

| FGFR-1 | Enzymatic | 181 | |

| c-kit | Enzymatic | 458 | [7] |

| Other kinases (panel of >250) | Enzymatic | >1000 | [10] |

Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR-1, -2, and -3 leads to the downregulation of several critical downstream signaling pathways that are pivotal for endothelial cell function and, consequently, angiogenesis. The primary cascades affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[7][8]

Detailed Experimental Methodologies

The characterization of this compound's molecular interactions has been achieved through a series of well-defined experimental protocols. Below are summaries of the key methodologies employed.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFRs and a broad panel of other kinases.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-1, -2, and -3 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microplates.

-

Assay Procedure (e.g., Z-lyte™ or [³²P]-ATP incorporation):

-

This compound is serially diluted and incubated with the kinase enzyme.

-

The kinase reaction is initiated by the addition of ATP (and [³²P]-ATP for radiometric assays).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of ³²P or through fluorescence-based methods like Z-lyte™, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to a protease.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-drug control. IC50 values are then determined by fitting the data to a four-parameter logistic curve.

-

Cellular VEGFR Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit the phosphorylation of VEGFRs in a cellular context.

-

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells engineered to overexpress VEGFR-2 (HEK293-KDR) or primary human lymphatic endothelial cells (HLECs) are cultured to sub-confluency.[3]

-

Serum Starvation and Treatment: Cells are serum-starved to reduce basal receptor phosphorylation, followed by incubation with various concentrations of this compound.

-

Ligand Stimulation: Cells are stimulated with a specific VEGF ligand (e.g., VEGF-A for VEGFR-2, VEGF-C for VEGFR-3) for a short period to induce receptor phosphorylation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Analysis (e.g., ELISA or Western Blot): The levels of phosphorylated VEGFR (p-VEGFR) and total VEGFR are measured. For ELISA, specific antibodies for p-VEGFR and total VEGFR are used in a sandwich assay format. For Western Blot, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p-VEGFR and total VEGFR.

-

Data Analysis: The ratio of p-VEGFR to total VEGFR is calculated for each concentration of this compound. IC50 values are determined by plotting the inhibition of phosphorylation against the drug concentration.

-

Endothelial Cell Proliferation Assay

-

Objective: To evaluate the functional consequence of VEGFR inhibition by measuring the effect of this compound on endothelial cell proliferation.

-

Methodology:

-

Cell Seeding: Primary human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates in a low-serum medium.[1]

-

Treatment: After cell attachment, the medium is replaced with a low-serum medium containing various concentrations of this compound.

-

Stimulation: Cells are stimulated with a pro-proliferative factor, typically VEGF-A.

-

Incubation: The cells are incubated for a period of 18 to 72 hours to allow for proliferation.[1]

-

Viability/Proliferation Measurement: Cell proliferation is quantified using a viability assay, such as the AlamarBlue™ assay.[1] This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the VEGF-A stimulated control without the drug. IC50 values are then derived from the dose-response curve.

-

In Vivo Tumor Xenograft Models

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

Methodology:

-

Tumor Implantation: Human tumor cells (e.g., colon, gastric, or lung cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally, typically once daily.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Pharmacodynamic Analysis: At various time points after drug administration, tissues (e.g., lung or tumor) can be harvested to assess the level of VEGFR phosphorylation to correlate drug exposure with target inhibition.[3]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. The relationship between this compound dose, plasma concentration, and the extent of VEGFR phosphorylation inhibition is analyzed to establish the PK/PD correlation.

-

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-1, -2, and -3, with a well-characterized mechanism of action. Its ability to effectively block the primary drivers of angiogenesis and lymphangiogenesis has been demonstrated through a variety of in vitro and in vivo experimental models. The quantitative data on its inhibitory activity and the detailed understanding of its impact on cellular signaling pathways provide a solid foundation for its clinical application in oncology. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the molecular basis of this compound's therapeutic effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Discovery of this compound, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Assessment of the Effects of this compound on Cardiac Safety in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Profile of this compound in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

Fruquintinib's In-depth Mechanism in Blocking VEGF-Induced Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fruquintinib, a highly selective and potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). It delves into the core mechanism of action, focusing on its role in blocking VEGF-induced phosphorylation and subsequent downstream signaling pathways. This document synthesizes key preclinical and clinical data, details relevant experimental methodologies, and visually represents the complex biological processes involved.

Core Mechanism of Action: Inhibition of VEGFR Phosphorylation

This compound exerts its anti-angiogenic and anti-tumor effects by selectively targeting the ATP-binding pocket of the intracellular kinase domain of VEGFR-1, -2, and -3.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling axis.[2][3]

Upon binding of VEGF ligands (e.g., VEGF-A, VEGF-C) to the extracellular domain of VEGFRs, the receptors dimerize, leading to a conformational change that activates the intracellular tyrosine kinase domain. This activation results in the autophosphorylation of specific tyrosine residues within the receptor. These phosphorylated sites serve as docking stations for various downstream signaling proteins, initiating a cascade of events that promote endothelial cell proliferation, migration, survival, and permeability.[3][4]

This compound competitively binds to the kinase domain of VEGFR, effectively preventing the binding of ATP. This action blocks the initial autophosphorylation of the receptor, thereby halting the entire downstream signaling cascade.[5] By inhibiting VEGFR-1, -2, and -3, this compound disrupts the key pathways involved in both angiogenesis (blood vessel formation) and lymphangiogenesis (lymphatic vessel formation).[3]

Quantitative Data on this compound's Inhibitory Activity

The potency and selectivity of this compound have been quantified in a series of enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.

| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | Enzymatic | 33 | [6][7][8][9] |

| VEGFR-2 (KDR/Flk-1) | Enzymatic | 35 | [6][7][8][9] |

| VEGFR-3 (Flt-4) | Enzymatic | 0.5 | [6][7][8][9] |

Table 1: In Vitro Enzymatic Inhibition of VEGFRs by this compound.

| Cellular Process | Cell Line | IC50 (nM) | Reference(s) |

| VEGF-A-dependent VEGFR-2 Phosphorylation | HEK293-KDR | 0.6 ± 0.2 | [6][9] |

| VEGF-A-induced Cell Proliferation | HUVEC | 1.7 | [6][9] |

| VEGF-C-stimulated VEGFR-3 Phosphorylation | HLEC | 1.5 | [6][9] |

| VEGF-C-induced Cell Proliferation | HLEC | 4.2 | [6][9] |

Table 2: Cellular Inhibitory Activity of this compound.

| Xenograft Model | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |

| BGC-823 | Gastric Cancer | 0.5 mg/kg (daily) | 62.3% | [6][9] |

| BGC-823 | Gastric Cancer | 2 mg/kg (daily) | 95.4 - 98.6% | [6][9] |

| Caki-1 | Renal Cancer | 2 mg/kg (daily) | 51.5% | [6] |

| HT-29 | Colon Cancer | Not Specified | Moderately sensitive | [10] |

| Patient-Derived Xenograft | Colon Cancer | Not Specified (with oxaliplatin) | 68% (combination) | [10] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

In Vitro Kinase Inhibition Assay (Z-lyte™ Assay)

This assay biochemically quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human VEGFR-1, -2, or -3 enzyme

-

Z-lyte™ Kinase Assay Kit (specific for tyrosine kinases)

-

ATP

-

This compound (or other test compounds)

-

384-well microplate

-

Microplate reader with fluorescence resonance energy transfer (FRET) capabilities

Procedure:

-

Prepare a 2X solution of the respective VEGFR enzyme in kinase buffer.

-

Prepare a 4X solution of this compound or control compounds in the assay buffer.

-

Prepare a 4X solution of the specific peptide substrate and ATP mixture in the assay buffer.

-

Add 5 µL of the 2X enzyme solution to each well of the 384-well plate.

-

Add 2.5 µL of the 4X this compound/control solution to the wells.

-

Incubate for 20 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2.5 µL of the 4X peptide/ATP mixture to each well.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of the development reagent to each well to stop the kinase reaction and initiate the development reaction.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a microplate reader using the appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the percentage of inhibition based on the emission ratio of the control and compound-treated wells.

Cellular VEGFR Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on VEGF-induced receptor phosphorylation in a cellular context.

Materials:

-

HEK293 cells stably expressing VEGFR-2 (HEK293-KDR) or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

Recombinant human VEGF-A

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed HEK293-KDR cells or HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total VEGFR-2 and other downstream signaling proteins (p-ERK, p-Akt) and their total counterparts to ensure equal loading.

HUVEC Proliferation Assay

This assay measures the effect of this compound on VEGF-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-A

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 with reduced serum.

-

Allow the cells to attach overnight.

-

Replace the medium with a low-serum medium containing varying concentrations of this compound.

-

Add VEGF-A to the appropriate wells to stimulate proliferation. Include unstimulated and vehicle-treated controls.

-

Incubate the plate for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.

In Vivo VEGF-Induced VEGFR-2 Phosphorylation Assay in Mouse Lung Tissue

This pharmacodynamic assay assesses the extent and duration of VEGFR-2 inhibition by this compound in a living organism.

Materials:

-

BALB/c mice

-

This compound

-

Recombinant human VEGF-A

-

Anesthesia

-

Saline

-

Liquid nitrogen

-

Tissue homogenization buffer with protease and phosphatase inhibitors

-

ELISA kit for phospho-VEGFR-2 and total VEGFR-2

Procedure:

-

Administer a single oral dose of this compound or vehicle to the mice.

-

At various time points post-dosing (e.g., 1, 4, 8, 16, 24 hours), anesthetize the mice.

-

Inject a bolus of VEGF-A intravenously (e.g., via the tail vein) to stimulate VEGFR-2 phosphorylation. A typical stimulation time is 2-5 minutes.

-

Immediately perfuse the mice with saline to remove blood from the tissues.

-

Excise the lungs and immediately freeze them in liquid nitrogen.

-

Homogenize the lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the lung lysates using a specific ELISA kit according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of VEGFR-2 phosphorylation at each time point relative to the vehicle-treated, VEGF-stimulated control group.

Visualizing the Molecular Interactions and Experimental Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and the logical framework of this compound's action.

VEGF Signaling Pathway and this compound's Point of Inhibition.

Experimental Workflow for Western Blot Analysis of VEGFR Phosphorylation.

Logical Framework of this compound's Anti-Tumor Action.

Conclusion

This compound is a potent and highly selective oral tyrosine kinase inhibitor that effectively targets the VEGF signaling pathway at its core: the autophosphorylation of VEGFR-1, -2, and -3.[6][7] By preventing this critical activation step, this compound abrogates the downstream signaling cascades that are essential for angiogenesis and lymphangiogenesis.[5] The robust preclinical data, supported by detailed in vitro and in vivo experimental evidence, demonstrates its efficacy in inhibiting endothelial cell functions and tumor growth. The clinical success of this compound, particularly in metastatic colorectal cancer, underscores the therapeutic value of its precise mechanism of action.[11][12][13] This technical guide provides a foundational understanding of this compound's molecular interactions and a practical reference for the experimental methodologies used to elucidate its role as a powerful anti-angiogenic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action for FRUZAQLA® (this compound) [fruzaqlahcp.com]